molecular formula C6H4Br3N B1304853 3,4,5-Tribromoaniline CAS No. 609-16-5

3,4,5-Tribromoaniline

Cat. No. B1304853
CAS RN: 609-16-5
M. Wt: 329.81 g/mol
InChI Key: FJBYYZKYMWMKRT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 3,4,5-Tribromoaniline is 1S/C6H4Br3N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3,4,5-Tribromoaniline has a density of 2.351g/cm3 . It has a boiling point of 340ºC at 760 mmHg . The compound is a pale-yellow to yellow-brown solid .

Scientific Research Applications

Synthesis and Chemical Reactions

3,4,5-Tribromoaniline has been investigated for its potential in the synthesis of various chemical compounds. For example, its derivatives have been used in the Skraup-type synthesis of bromoquinolines and methoxyquinolines. These intermediates are then converted into 3-bromoquinolin-6-ols, which may carry additional substituents at positions 7 and 8, demonstrating its versatility in organic synthesis (Lamberth et al., 2014). Additionally, 3,4,5-tribromo-cyclopentene, synthesized from monobromide and dibromide of cyclopentene allylic, has been proposed as an intermediate for the synthesis of novel reactive dyes or simultaneous tanning-dyeing agents for leather, indicating its potential applications in material science (Ding Ke-yi, 2012).

Analytical Chemistry and Spectroscopy

In analytical chemistry, 3,4,5-Tribromoaniline has been a subject of study for its structural and spectroscopic properties. A comparative electronic and spectroscopic analysis of 2,4,6-trichloroaniline and 2,4,6-tribromoaniline was carried out using theoretical and experimental techniques. The study showed that the size of the halogen substituents plays a crucial role in determining the electronic and structural properties of these compounds, which is essential for understanding their behavior in various chemical environments (Haruna et al., 2016).

Pharmaceutical Research

In the pharmaceutical sector, derivatives of 3,4,5-Tribromoaniline, such as 1,2,4-triazoles, have been explored for their potential biological activities. Research into the synthesis and biological evaluation of these compounds is ongoing, as they are considered promising candidates for developing new pharmaceuticals due to their low toxicity and high efficacy (Riyadh & Gomha, 2020).

Environmental and Safety Studies

Studies on the combustion of 2,4,6-tribromoaniline and its derivatives have been conducted to understand the formation of toxic products under certain conditions. This is crucial for assessing the environmental and safety aspects of using these compounds in various industrial applications (Bindra & Narang, 1995).

Safety and Hazards

3,4,5-Tribromoaniline is classified as a dangerous substance. Hazard statements associated with it include H302, H311, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P361, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

3,4,5-tribromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br3N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBYYZKYMWMKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209732
Record name Benzenamine, 3,4,5-tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Tribromoaniline

CAS RN

609-16-5
Record name Benzenamine, 3,4,5-tribromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 3,4,5-tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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